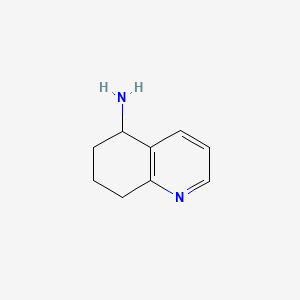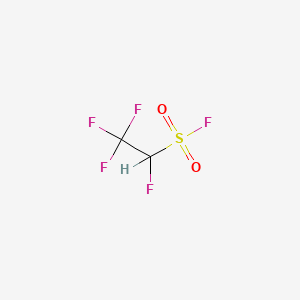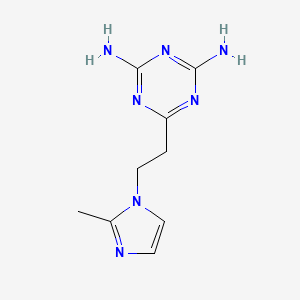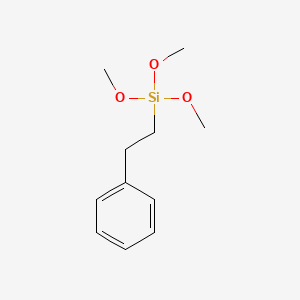
Trimethoxy(2-phényléthyl)silane
Vue d'ensemble
Description
Trimethoxy(2-phenylethyl)silane is a phenyl-functionalized trialkoxy silane. It is a versatile compound used in various applications due to its unique chemical properties. The compound consists of a phenylethyl group attached to a silicon atom, which is further bonded to three methoxy groups. This structure allows it to act as a siloxane-based precursor, making it valuable in the synthesis of various materials .
Applications De Recherche Scientifique
Trimethoxy(2-phenylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and zeolite molecular sieves.
Biology: Employed in the modification of surfaces for improved biocompatibility.
Medicine: Utilized in drug delivery systems and biomedical imaging.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance adhesion and thermal stability
Mécanisme D'action
Target of Action
Trimethoxy(2-phenylethyl)silane (TMPES) is a phenyl functionalized trialkoxy silane . It primarily targets quantum dot (QD) light-emitting diodes . The compound’s role is to improve the adhesion of QDs and enhance the thermal stability of the device .
Mode of Action
TMPES interacts with its targets by forming a silane-based coating on the quantum dot (QD) light-emitting diodes . This coating improves the adhesion of QDs, thereby enhancing the stability of the device under thermal conditions .
Biochemical Pathways
It’s known that tmpes can be used in the synthesis ofpure silica zeolite molecular sieves , which are often used in catalysis, adsorption, and ion exchange processes.
Result of Action
The primary result of TMPES’s action is the improved adhesion of quantum dots (QDs) and the enhanced thermal stability of QD light-emitting diodes . This can lead to improved performance and longevity of these devices.
Analyse Biochimique
Biochemical Properties
Trimethoxy(2-phenylethyl)silane plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It can form stable bonds with hydrophobic surfaces, making it useful in modifying the surface properties of nanoparticles and other materials . The compound interacts with enzymes and proteins through its silane group, which can form covalent bonds with amino acid residues, particularly those containing hydroxyl or amine groups. This interaction can lead to changes in the activity and stability of the enzymes and proteins involved.
Cellular Effects
Trimethoxy(2-phenylethyl)silane has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the surface properties of nanoparticles used in biomedical applications . This modification can alter the interaction of nanoparticles with cell surface receptors, leading to changes in cell signaling and gene expression. Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering their activity and the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, Trimethoxy(2-phenylethyl)silane exerts its effects through binding interactions with biomolecules. The silane group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the modified proteins may act as transcription factors or signaling molecules. The compound’s ability to modify the surface properties of nanoparticles also plays a role in its molecular mechanism, as it can influence the interaction of nanoparticles with cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethoxy(2-phenylethyl)silane can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in nanoparticle coatings. These effects can include changes in cell signaling and metabolism that persist even after the compound has degraded.
Dosage Effects in Animal Models
The effects of Trimethoxy(2-phenylethyl)silane vary with different dosages in animal models. At low doses, the compound can enhance the stability and biocompatibility of nanoparticles used in biomedical applications . At high doses, it can cause toxic or adverse effects, such as inflammation or tissue damage. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.
Metabolic Pathways
Trimethoxy(2-phenylethyl)silane is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can be metabolized by enzymes that catalyze the hydrolysis of the methoxy groups, leading to the formation of silanol groups . These silanol groups can further react with other biomolecules, potentially altering metabolite levels and metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, Trimethoxy(2-phenylethyl)silane is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function.
Subcellular Localization
Trimethoxy(2-phenylethyl)silane is localized to specific subcellular compartments, where it can influence its activity and function. The compound can be directed to these compartments through targeting signals or post-translational modifications that guide its transport within the cell . For example, it may be targeted to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethoxy(2-phenylethyl)silane can be synthesized through the reaction of phenylethylmagnesium bromide with silicon tetrachloride, followed by methanolysis. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C6H5CH2CH2MgBr+SiCl4→C6H5CH2CH2SiCl3+MgBrCl
C6H5CH2CH2SiCl3+3CH3OH→C6H5CH2CH2Si(OCH3)3+3HCl
Industrial Production Methods: In industrial settings, the production of Trimethoxy(2-phenylethyl)silane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethoxy(2-phenylethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or silanols to form siloxane networks.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Condensation: Often performed under acidic or basic conditions to facilitate the formation of siloxane bonds.
Substitution: Requires electrophiles and appropriate catalysts to activate the phenyl ring.
Major Products:
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers or networks.
Substitution: Yields substituted phenylethyl derivatives.
Comparaison Avec Des Composés Similaires
Trimethoxyphenylsilane: Similar structure but with a phenyl group instead of a phenylethyl group.
(3-Aminopropyl)trimethoxysilane: Contains an aminopropyl group, used for introducing amine functionalities.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxypropyl group, used for epoxy functionalities.
Uniqueness: Trimethoxy(2-phenylethyl)silane is unique due to its phenylethyl group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring surface modification and enhanced thermal stability .
Propriétés
IUPAC Name |
trimethoxy(2-phenylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMUZYGBAGFCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068495 | |
| Record name | Trimethoxy(2-phenylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49539-88-0 | |
| Record name | Phenethyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49539-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2-(trimethoxysilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049539880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [2-(trimethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxy(2-phenylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(2-phenylethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)


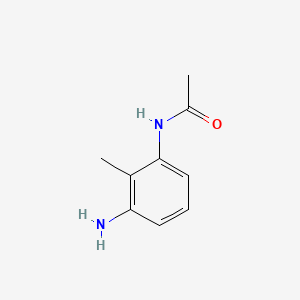

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)
